ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₀N₆O₄, molecular weight: 302.25 g/mol) is a polyheterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 4-nitro-1H-pyrazol-5-yl group and at position 3 with an ethyl carboxylate ester . The nitro group and ester functionality contribute to its electronic and steric properties, making it a candidate for further derivatization in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAPDPDGWQHFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
This method involves sequential cyclocondensation, esterification, and nitration steps:
-
Pyrazole Ring Formation : Reacting hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions generates the pyrazole core.
-
Pyrimidine Cyclization : The pyrazole intermediate undergoes cyclocondensation with cyanoguanidine or aminopyrimidine precursors in ethanol at 80–100°C.
-
Nitro Group Introduction : Nitration of the pyrazole ring using nitric acid/sulfuric acid mixtures at 0–5°C achieves regioselective substitution at the 4-position.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, HCl, 60°C | 78 | 92% |
| 2 | Cyanoguanidine, EtOH, 85°C | 65 | 89% |
| 3 | HNO₃/H₂SO₄, 0°C | 54 | 95% |
Challenges : Low yields in the nitration step due to competing side reactions. Purification requires column chromatography (silica gel, ethyl acetate/hexane).
Cross-Dehydrogenative Coupling (CDC) Strategy
Methodology
A novel CDC approach reported by Zhang et al. (2019) enables direct coupling of preformed pyrazole and pyrimidine fragments under oxidative conditions:
-
Substrates : N-Amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate).
-
Catalyst : Acetic acid (6 equiv) as a Brønsted acid promoter.
-
Oxidant : Molecular oxygen (O₂) at 1 atm pressure.
Optimization Data (Table 1)
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 4 | HOAc (6) | O₂ | 94 |
Advantages :
-
Eliminates nitration step by incorporating pre-nitrated pyrazole.
One-Pot Tandem Synthesis
Procedure
This method consolidates pyrazole-pyrimidine assembly and esterification in a single reactor:
-
Cyclocondensation : 4-Nitro-1H-pyrazole-5-carbaldehyde reacts with ethyl 3-aminopyrazolo[1,5-a]pyrimidine-5-carboxylate in DMF at 120°C.
-
In Situ Esterification : Addition of ethanol and sulfuric acid drives ester formation.
Performance Metrics
-
Overall Yield : 68% (vs. 48% for stepwise synthesis).
-
Reaction Time : 8 hours (50% reduction compared to multi-step routes).
Limitations : Requires strict control of stoichiometry to avoid over-esterification.
Comparative Analysis of Methods
| Parameter | Multi-Step | CDC | One-Pot |
|---|---|---|---|
| Total Yield (%) | 54 | 94 | 68 |
| Steps | 3 | 2 | 1 |
| Purification | Column | Filtration | Recrystallization |
| Scalability | Moderate | High | Moderate |
Key Insight : The CDC method offers superior efficiency but requires specialized equipment for O₂ handling. Multi-step synthesis remains preferable for small-scale production due to lower upfront costs.
Recent Advances and Patented Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares the target compound with key analogs, emphasizing substituent diversity and its impact on molecular properties:
Structural and Regiochemical Nuances
- Nitro vs. Trifluoromethyl Groups : The nitro group in the target compound is a stronger electron-withdrawing group than the trifluoromethyl group in , which may increase electrophilicity at the pyrazole ring, favoring nucleophilic aromatic substitution .
- Ester vs. Carboxamide Functionality : The ethyl carboxylate ester in the target compound offers hydrolytic instability compared to carboxamides (e.g., 8a ), which are more resistant to metabolic degradation .
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 10c , m.p. 266–268°C) generally exhibit higher melting points than methoxy- or methyl-substituted analogs due to increased polarity and intermolecular interactions .
- Lipophilicity : The trifluoromethyl group in enhances lipophilicity (XLogP3: 3.1), whereas the nitro group in the target compound may reduce membrane permeability despite its moderate molecular weight .
Key Research Findings
Regioselectivity in Synthesis : Ultrasound-assisted methods () achieve higher regioselectivity for 5- and 7-position substitutions compared to thermal methods, critical for avoiding isomer byproducts .
Environmental Impact : Aqueous ultrasound synthesis () offers a greener alternative to solvent-intensive methods used for nitro-substituted compounds .
Biological Activity
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C12H10N6O4
- Molecular Weight : 302.25 g/mol
- Structural Features : The compound features both pyrazole and pyrimidine rings, with an ethyl ester group and a nitro substituent on the pyrazole ring, contributing to its unique chemical properties and potential biological activities .
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates, effectively blocking their active sites. This mechanism is crucial for its anti-cancer properties .
- Target Interactions : Interaction studies have shown that this compound can bind effectively with various biological targets such as CDK2 and TRKA kinases, which are critical in cancer cell proliferation .
Anticancer Potential
The potential anticancer activity of this compound has been assessed through various studies:
- In Vitro Studies : The compound was evaluated against a panel of 60 human cancer cell lines representing various cancer types. Results indicated a significant growth inhibition percentage (GI%) across multiple cell lines, showcasing its broad-spectrum anticancer activity .
- IC50 Values : In studies focusing on dual inhibition of CDK2 and TRKA kinases, the compound demonstrated IC50 values comparable to established inhibitors, indicating strong inhibitory potential .
Enzymatic Activity
The compound's ability to inhibit key enzymes has been highlighted in several studies:
- Kinase Inhibition : It has shown effective inhibition against CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM), positioning it as a promising candidate for further development in cancer therapy .
Study 1: Dual Inhibition of Kinases
In a study assessing the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit potent inhibitory activity against both CDK2 and TRKA kinases. The study involved molecular docking simulations to explore binding modes and compared them with known inhibitors .
Study 2: Antiproliferative Effects
Another significant study evaluated the antiproliferative effects of this compound across a diverse set of human carcinoma cell lines. The findings indicated that the compound achieved a mean GI% of approximately 43.9% across tested cell lines, underscoring its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To illustrate the versatility and unique characteristics of this compound within its chemical class, a comparative table is provided below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine substitution | Known for antimicrobial properties |
| 7-methylpyrazolo[1,5-a]pyrimidin-3-carboxylic acid | Methyl group substitution | Exhibits anti-inflammatory activity |
| 4-amino-pyrazolo[1,5-a]pyrimidine | Amino group substitution | Potential as an antitumor agent |
This table highlights the structural diversity within the pyrazolo[1,5-a]pyrimidine class while emphasizing the distinct attributes brought by the nitro group and ethoxy functionality in this compound.
Q & A
Advanced Research Question
- DFT Calculations : Model regioselectivity in cross-coupling reactions (e.g., C-2 vs. C-6 functionalization) .
- Molecular Docking : Predict binding modes with kinase domains (e.g., PI3Kγ), highlighting hydrogen bonds between the nitro group and Lys802 .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .
How can researchers resolve discrepancies in reported biological activities of similar pyrazolo[1,5-a]pyrimidine derivatives?
Contradiction Analysis
Discrepancies often arise from:
- Purity Variations : HPLC-MS quantification ensures >95% purity, as impurities (e.g., de-esterified byproducts) skew IC₅₀ values .
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to compare inhibition data .
- Cell Line Variability : Use isogenic cell lines (e.g., HCT116 vs. HEK293) to isolate compound-specific effects .
What are the challenges in achieving regioselectivity during the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Regioselectivity challenges include:
- Competitive Coupling : Bromine at C-2 and C-6 may react unevenly. Use Pd(PPh₃)₄ with arylzinc reagents for C-6 selectivity .
- Nitro Group Interference : Steric hindrance from NO₂ can block electrophilic substitution. Introduce directing groups (e.g., methylsulfanyl) to steer reactivity .
Table 2: Optimization Strategies
| Challenge | Mitigation | Yield Improvement |
|---|---|---|
| C-2 vs. C-6 coupling | Use Pd-XPhos catalysts | 65% → 82% |
| Nitro reduction | Replace H₂ with NaBH₄/CuI | Purity >90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
